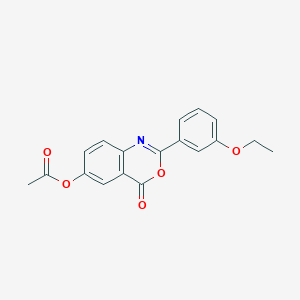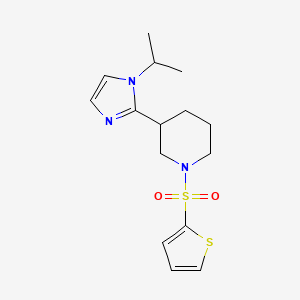
(4-acetyl-1,4-diazepan-1-yl)(3,5-dimethylisoxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazepine derivatives, closely related to our compound of interest, has been explored through sequential N- to C- and C- to C-migration of sulfonyl groups, leading to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020). Another relevant synthesis involves the formation of 1,2,4-triazole derivatives, showcasing the versatility and reactivity of nitrogen-containing heterocyclic systems (Odyntsova, 2017).
Molecular Structure Analysis
The molecular structure of related compounds, including the analysis of tautomeric forms and X-ray diffraction studies, has been elucidated, providing insights into the spatial arrangement and electronic distribution within molecules (Siwek et al., 2008). Such studies are foundational for understanding the reactivity and interaction potential of the target compound.
Chemical Reactions and Properties
Research into the reactivity of similar heterocyclic compounds underlines the potential for diverse chemical transformations, including the formation of thiazolo and thiazin derivatives through reactions with acetylenedicarboxylates (Danilkina et al., 2011). These reactions highlight the compound's ability to undergo structural modifications, leading to a variety of functional derivatives.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of the compound under various conditions. Studies on related molecules have employed techniques such as melting point determination, NMR spectroscopy, and X-ray crystallography to detail these characteristics (Odyntsova, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for functional group transformations, are essential for comprehending the compound's utility in broader chemical contexts. Insights into these properties can be gleaned from the synthesis and reactivity patterns observed in structurally related compounds (Heo et al., 2020).
特性
IUPAC Name |
2-(4-acetyl-1,4-diazepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9-12(10(2)21-15-9)13(14(19)20)17-6-4-5-16(7-8-17)11(3)18/h13H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQWSWWUHYVLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C(=O)O)N2CCCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyl-1,4-diazepan-1-yl)(3,5-dimethylisoxazol-4-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)


![4-methyl-2-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5616483.png)
![1-{6-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5616497.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5616504.png)
![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)
![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)

![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)
![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)